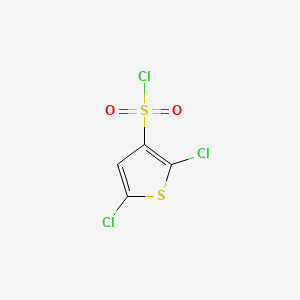

2,5-Dichlorothiophene-3-sulfonyl chloride

Beschreibung

Overview of Thiophene (B33073) Chemistry in Organic Synthesis and Medicinal Chemistry

Thiophene is a five-membered heterocyclic compound containing a sulfur atom, with the chemical formula C₄H₄S. wikipedia.org As an aromatic ring system, it shares similarities with benzene (B151609) in its reactivity, readily undergoing electrophilic substitution reactions such as nitration, sulfonation, and acylation. cognizancejournal.comnih.gov This reactivity makes thiophene a valuable and versatile building block in organic synthesis. numberanalytics.com Chemists utilize the thiophene core to construct more complex molecules, including linear π-conjugated systems for organic electronics, macrocycles, and intricate heterocyclic structures. numberanalytics.com

In medicinal chemistry, the thiophene nucleus is considered a "privileged pharmacophore," meaning it is a structural feature frequently found in successful drugs. rsc.org Its presence is noted in a wide range of pharmaceuticals, where it often serves as a bioisostere for a benzene ring, meaning it can replace the benzene group without a significant loss of biological activity. wikipedia.orgcognizancejournal.comnih.gov Thiophene-containing drugs have demonstrated a broad spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic activities. nih.govnih.gov

Significance of Halogenation in Thiophene Ring Systems

The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the thiophene ring profoundly influences its chemical properties and reactivity. nih.gov Halogenation can alter the electron distribution within the aromatic ring, affecting its susceptibility to further chemical transformations. Furthermore, halogen atoms serve as versatile "handles" for synthetic chemists. nih.gov They can act as leaving groups in nucleophilic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions (like Suzuki or Stille couplings), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. numberanalytics.com This synthetic utility is crucial for building the complex molecular architectures required for new materials and pharmaceuticals. Over 80% of manufactured drugs involve halogens in their synthesis or structure, highlighting the importance of this chemical modification. nih.gov

Role of Sulfonyl Chlorides as Synthetic Intermediates in Organic Transformations

Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive organic compounds characterized by a sulfonyl group bonded to a chlorine atom. fiveable.mewikipedia.org Their high reactivity stems from the electron-withdrawing nature of the sulfonyl group, which makes the attached chlorine atom an excellent leaving group. fiveable.me This property renders sulfonyl chlorides powerful electrophiles, readily reacting with a wide variety of nucleophiles such as alcohols, amines, and thiols. fiveable.memagtech.com.cn

The most prominent application of sulfonyl chlorides is in the synthesis of sulfonamides, formed through their reaction with primary or secondary amines. The sulfonamide functional group is a key component in a multitude of pharmaceutical drugs, including antibiotics and antihypertensives. fiveable.me Beyond sulfonamide formation, sulfonyl chlorides are used to prepare sulfonic esters (from reaction with alcohols) and sulfones. fiveable.mewikipedia.org They are indispensable intermediates, providing a reliable method for introducing the sulfonyl group into organic molecules, which can then be further functionalized. fiveable.memagtech.com.cn

Contextualizing 2,5-Dichlorothiophene-3-sulfonyl Chloride within the Broader Scope of Thiophene Derivatives

This compound is a chemical compound that embodies the characteristics discussed in the preceding sections. As its name implies, its structure consists of a central thiophene ring that is substituted with two chlorine atoms at the 2 and 5 positions and a sulfonyl chloride group at the 3 position. This combination of a halogenated thiophene core and a reactive sulfonyl chloride functional group makes it a specialized and valuable intermediate in organic synthesis.

The two chlorine atoms modify the electronic properties of the thiophene ring and provide sites for further synthetic elaboration, while the sulfonyl chloride group offers a reactive center for coupling with various nucleophiles to create a diverse range of sulfonamide, sulfonate ester, and other sulfur-containing derivatives. This compound is used in the preparation of more complex molecules, such as 6-chloro-3-isopropylamino-4H-thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxide and various substituted piperidine (B6355638) carboxamides.

Below is a table summarizing the key identifiers and physical properties of this compound.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄HCl₃O₂S₂ | nist.govscbt.com |

| Molecular Weight | 251.54 g/mol | nist.govscbt.com |

| CAS Number | 56946-83-9 | nist.govscbt.com |

| Appearance | Clear colorless to yellow liquid | thermofisher.com |

| Density | 1.697 g/mL at 25 °C | |

| Boiling Point | 256-257 °C | |

| Refractive Index | n20/D 1.595 | |

| InChI Key | JJKSHSHZJOWSEC-UHFFFAOYSA-N | nist.govthermofisher.com |

Structure

2D Structure

Eigenschaften

IUPAC Name |

2,5-dichlorothiophene-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl3O2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKSHSHZJOWSEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1S(=O)(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371123 | |

| Record name | 2,5-Dichlorothiophene-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56946-83-9 | |

| Record name | 2,5-Dichlorothiophene-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichlorothiophene-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Dichlorothiophene 3 Sulfonyl Chloride

Established Synthetic Routes

Established synthetic strategies for preparing sulfonyl chlorides from aromatic and heteroaromatic compounds can be broadly categorized into direct chlorosulfonylation and oxidative chlorination. Each approach offers distinct advantages regarding starting materials, reaction conditions, and scalability.

The most direct method for the synthesis of 2,5-dichlorothiophene-3-sulfonyl chloride is the electrophilic substitution of 2,5-dichlorothiophene (B70043) with a chlorosulfonating agent. Chlorosulfonic acid is a widely used and powerful reagent for this transformation, valued for its ability to introduce the sulfonyl chloride functional group directly onto the aromatic ring. pageplace.de This reaction is a cornerstone in the industrial production of many sulfonyl derivatives. pageplace.de

The reaction of 2,5-dichlorothiophene with chlorosulfonic acid typically requires careful control of reaction conditions to ensure regioselectivity and maximize yield. researchgate.net The process is often performed using an excess of chlorosulfonic acid, which can serve as both the reagent and the solvent. pageplace.denih.gov Temperature control is critical, as chlorosulfonation reactions are often exothermic.

Kinetic monitoring of similar chlorosulfonation reactions has shown that they can approach equilibrium or completion within approximately 60 minutes under heated conditions. nih.gov Optimization of the process involves adjusting parameters such as reaction time, temperature, and the equivalents of the chlorosulfonating agent to improve conversion and isolated yield. nih.gov For instance, in related aryl sulfonyl chloride syntheses, increasing the equivalents of chlorosulfonic acid has been demonstrated to significantly improve the yield. nih.gov

In the chlorosulfonylation of 2,5-dichlorothiophene, the stoichiometry of the reagents plays a pivotal role in the outcome. The reaction of 2,5-dihalothiophenes with chlorosulfonic acid can lead to a mixture of isomeric products. researchgate.net When 2,5-dichlorothiophene undergoes sulfochlorination, subsequent treatment with aqueous ammonia (B1221849) yields a mixture of sulfonamides, indicating the formation of multiple sulfonyl chloride intermediates. researchgate.net The primary products formed are 5-chlorothiophene-2-sulfonamide (B1586055) and 4,5-dichlorothiophene-3-sulfonamide, in a ratio of approximately 70:30. researchgate.net This suggests that the chlorosulfonylation of 2,5-dichlorothiophene produces a corresponding mixture of 5-chlorothiophene-2-sulfonyl chloride and the desired this compound.

Table 1: Product Distribution from Chlorosulfonylation of 2,5-Dichlorothiophene Data derived from the analysis of the corresponding sulfonamide products after amination. researchgate.net

| Product Formed (as Sulfonamide) | Isomer Ratio |

| 5-Chlorothiophene-2-sulfonamide | ~70% |

| 4,5-Dichlorothiophene-3-sulfonamide | ~30% |

Oxidative Chlorination Approaches to Sulfonyl Chlorides

Oxidative chlorination provides an alternative pathway to sulfonyl chlorides, typically starting from thiols or disulfides. These methods involve the simultaneous oxidation of the sulfur center and chlorination to form the -SO₂Cl group. This strategy is valuable due to the wide availability of thiol and disulfide precursors.

A variety of reagents have been developed for the oxidative chlorination of sulfur compounds to their corresponding sulfonyl chlorides. These methods offer alternatives to direct chlorosulfonylation and can be performed under milder conditions.

One effective method involves the use of bleach (sodium hypochlorite, NaOCl) and hydrochloric acid, which generates chlorine in situ. rsc.org This approach has been successfully used to synthesize sulfonyl chlorides from thiols at low temperatures (below -5 °C). rsc.org Other N-chloro reagents are also effective; for example, N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid can smoothly oxidize thiols to sulfonyl chlorides in good yields. organic-chemistry.org

More recently, 2,4-dichloro-5,5-dimethylhydantoin (DCDMH) has been identified as a mild and efficient reagent for the direct oxidative conversion of various sulfur substrates, including thiols and disulfides, into the corresponding sulfonyl chlorides. This method is noted for its simple workup procedure, which readily removes the 5,5-dimethylhydantoin (B190458) byproduct. A continuous flow protocol has also been developed using nitric acid, hydrochloric acid, and oxygen as the oxidizing system, which provides good yields and high throughput. nih.gov

Table 2: Selected Reagents for Oxidative Chlorination of Sulfur Compounds

| Reagent System | Substrate | General Outcome |

| Bleach (NaOCl) / HCl | Thiols | Effective conversion to sulfonyl chlorides at low temperatures. rsc.org |

| N-Chlorosuccinimide (NCS) / HCl | Thiols | Smooth oxidation affording good yields. organic-chemistry.org |

| 2,4-Dichloro-5,5-dimethylhydantoin (DCDMH) | Thiols, Disulfides | Mild and efficient conversion with simple workup. |

| HNO₃ / HCl / O₂ (Flow Reactor) | Thiols, Disulfides | High throughput synthesis with yields often between 70-81%. nih.gov |

Peroxide-mediated Oxidative Chlorination

Hydrogen peroxide is an environmentally benign and cost-effective oxidant that has been successfully employed in the synthesis of sulfonyl chlorides. A highly reactive system combining hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) facilitates the direct oxidative chlorination of thiol derivatives. organic-chemistry.orgorganic-chemistry.org This method is remarkably fast, with reactions often completing in minutes at room temperature, and it is applicable to a broad range of aromatic, heterocyclic, and aliphatic thiols. organic-chemistry.org

The optimized conditions for this transformation typically involve a molar ratio of thiol to H₂O₂ of 1:3. organic-chemistry.org This protocol is chemoselective and tolerates various functional groups. organic-chemistry.org Another peroxide-based system utilizes hydrogen peroxide in the presence of zirconium tetrachloride as an efficient reagent for converting both thiols and disulfides into the corresponding sulfonyl chlorides with high purity and in excellent yields. organic-chemistry.org The key advantages of these peroxide-mediated methods include very short reaction times and mild reaction conditions. organic-chemistry.orgorganic-chemistry.org

Table 3: Peroxide-Based Systems for Sulfonyl Chloride Synthesis

| Reagent System | Key Features | Typical Yield | Reaction Time |

| H₂O₂ / SOCl₂ | Highly reactive, mild conditions, broad substrate scope. organic-chemistry.org | Up to 97% organic-chemistry.org | ~1 minute organic-chemistry.org |

| H₂O₂ / ZrCl₄ | High purity of products, mild conditions. organic-chemistry.org | Excellent organic-chemistry.org | Very short organic-chemistry.org |

Advanced Synthetic Strategies and Green Chemistry Principles

The preparation of sulfonyl chlorides has evolved significantly, moving towards methods that are not only efficient but also environmentally benign. These advanced strategies focus on reducing reaction times, minimizing hazardous waste, and utilizing sustainable resources.

Microwave-Assisted Synthesis of Sulfonyl Chlorides

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, offering substantial improvements over conventional heating methods. organic-chemistry.orgresearchgate.net The primary advantage of microwave irradiation is its ability to rapidly and uniformly heat the reaction mixture, which often leads to a dramatic reduction in reaction times and an increase in product yields. organic-chemistry.orgnih.gov

In the context of sulfonyl chloride synthesis, microwave assistance can be applied to various stages, including the formation of sulfonyl chloride precursors from sulfonic acids or their salts. organic-chemistry.orgresearchgate.net For instance, a two-step microwave-assisted process can convert sulfonic acids into sulfonamides, proceeding through a sulfonyl chloride intermediate, without the need for isolation of this often unstable compound. organic-chemistry.orgresearchgate.net This approach not only simplifies the procedure but also aligns with green chemistry principles by reducing purification steps and potential exposure to hazardous intermediates. organic-chemistry.org

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 24 hours | 37% | nih.gov |

| Microwave Irradiation | 10-15 minutes | 41-50% | nih.gov |

Table 1. Comparison of Conventional vs. Microwave-Assisted Synthesis for a Sulfonyl Chloride Precursor. nih.gov

Catalytic Methods in Sulfonyl Chloride Formation

Catalysis offers a pathway to more efficient and selective chemical transformations. In sulfonyl chloride synthesis, catalytic methods are being explored to replace stoichiometric reagents that are often hazardous and generate significant waste. For example, metal-free, aerobic oxidation of thiols can produce sulfonyl chlorides using ammonium (B1175870) nitrate (B79036) as a source of nitrogen oxides which participate in a redox-catalytic cycle, with oxygen as the terminal oxidant. rsc.org This method avoids the use of toxic metal- and halogen-based oxidants. rsc.org

Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, have also been adapted for reactions involving arylsulfonyl chlorides, demonstrating the utility of transition metal catalysis in the broader chemistry of this functional group. researchgate.net The development of catalytic systems that can directly and selectively install the sulfonyl chloride group onto a thiophene (B33073) ring under mild conditions remains an active area of research.

| Catalytic System | Substrate | Reagents | Key Advantage | Reference |

| Metal-Free, Aerobic | Thiols | NH4NO3, HCl(aq), O2 | Environmentally benign, avoids toxic metal oxidants | rsc.org |

| Pd Nanoparticles (in-situ) | Arylsulfonyl chlorides | Arylboronic acids | Rapid cross-coupling under microwave irradiation | researchgate.net |

Table 2. Examples of Catalytic Systems in Reactions Involving Sulfonyl Chlorides.

Exploration of Sustainable Synthetic Pathways

The principles of green chemistry are increasingly guiding the development of new synthetic routes. rsc.org For sulfonyl chloride synthesis, this involves the use of safer reagents and solvents. A notable sustainable method is the oxyhalogenation of thiols and disulfides using oxone and potassium chloride (KCl) in water, which serves as an environmentally friendly solvent. rsc.org This approach is rapid, efficient, and avoids the use of volatile organic compounds. rsc.org

Another green strategy involves using N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts. organic-chemistry.orgresearchgate.net This method is advantageous because it uses a stable, solid chlorinating agent, operates under mild conditions, and the byproduct, succinimide, can be recycled back into NCS, creating a more sustainable process. organic-chemistry.orgresearchgate.net Such pathways represent a significant step forward from traditional methods that often rely on hazardous reagents like chlorosulfonic acid or thionyl chloride. rsc.org

| Green Reagent/Solvent | Reaction Type | Substrate | Benefit | Reference |

| Water | Oxyhalogenation | Thiols, Disulfides | Eliminates volatile organic solvents | rsc.org |

| N-Chlorosuccinimide (NCS) | Chlorosulfonation | S-Alkylisothiourea salts | Recyclable byproduct, avoids hazardous reagents | organic-chemistry.orgresearchgate.net |

| Oxone/KCl | Oxyhalogenation | Thiols | Mild conditions, high efficiency | rsc.org |

Table 3. Sustainable Reagents and Solvents in Sulfonyl Chloride Synthesis.

Regioselectivity and Isomer Control in Halogenated Thiophene Sulfonylation

The introduction of a sulfonyl chloride group onto an already substituted thiophene ring is an electrophilic aromatic substitution reaction. researchgate.netnumberanalytics.com The position of this substitution is not random but is carefully controlled by the electronic and steric properties of the substituents already present on the ring. perlego.com

Influence of Electronic and Steric Factors

The thiophene ring is inherently electron-rich due to the lone pairs on the sulfur atom, which participate in the aromatic π-system. numberanalytics.com This makes it more reactive than benzene (B151609) towards electrophiles, with a strong preference for substitution at the α-positions (C2 and C5). pharmaguideline.com However, in the case of 2,5-dichlorothiophene, these highly reactive positions are already occupied by chlorine atoms.

Chlorine atoms are deactivating substituents; they withdraw electron density from the ring through induction, making the entire ring less nucleophilic and thus less reactive towards electrophiles. lumenlearning.comlibretexts.org This deactivation makes the sulfonylation step more challenging. Concurrently, the chlorine atoms exert a directing effect. While halogens are typically ortho, para-directors, their primary influence here is to deactivate the ring, forcing the incoming electrophile to the only available positions, C3 or C4. Steric hindrance from the chlorine atoms at C2 and C5 can also influence the approach of the bulky electrophile, potentially favoring one of the β-positions over the other. numberanalytics.comyoutube.com

Directing Effects of Substituents

The regiochemical outcome of the sulfonylation of 2,5-dichlorothiophene is a direct consequence of the directing effects of the chloro-substituents. pearson.com With the C2 and C5 positions blocked, the reaction must occur at either C3 or C4. The chlorine atom at C2 directs the incoming electrophile preferentially to the adjacent C3 position. This is because the carbocation intermediate (the arenium ion or σ-complex) formed by attack at C3 is more stable than the one formed by attack at C4. youtube.comlibretexts.org

Analyzing the resonance structures of the arenium ion shows that for C3 attack, the positive charge is distributed across the ring without being placed on the carbon atom bearing the electron-withdrawing C2-chloro substituent in a highly unfavorable arrangement. youtube.com This leads to a lower energy transition state and makes the formation of this compound the favored pathway over the 4-sulfonyl chloride isomer. nih.gov Therefore, the combination of the deactivating nature of the halogens and their directing influence allows for the regioselective synthesis of the target compound. researchgate.net

| Substituent on Thiophene Ring | Electronic Effect | Directing Preference for Electrophilic Substitution |

| None | Electron-rich ring | C2 and C5 (α-positions) |

| Activating Group (e.g., -CH3) | Electron-donating | Strongly directs to remaining α-position or adjacent β-position |

| Deactivating Group (e.g., -Cl) | Electron-withdrawing (Inductive) | Deactivates ring; directs to available positions, often adjacent to the substituent |

| Two -Cl groups at C2 and C5 | Strongly deactivating | Forces substitution to C3 or C4; C2-Cl directs to C3 |

Table 4. Summary of Substituent Directing Effects on the Thiophene Ring.

Reactivity and Reaction Mechanisms of 2,5 Dichlorothiophene 3 Sulfonyl Chloride

Cross-Coupling Reactions Involving the Carbon-Sulfonyl Chloride Bond

Recent advancements in catalysis have shown that sulfonyl chlorides can participate in cross-coupling reactions, acting as electrophilic partners. This opens up possibilities for forming new carbon-carbon bonds directly from the sulfonyl chloride moiety, often through a desulfonylative pathway where the SO₂Cl group is replaced.

Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of arenesulfonyl chlorides with boronic acids have been reported to form biaryl compounds. researchgate.net The proposed mechanism involves the oxidative addition of the sulfonyl chloride to a Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination. libretexts.orgorganic-chemistry.orgyonedalabs.comwikipedia.org The reactivity order for Suzuki-Miyaura coupling has been shown to be ArI > ArSO₂Cl > ArBr > ArCl, indicating that sulfonyl chlorides can be more reactive than the corresponding bromides. researchgate.net

While specific examples of cross-coupling reactions with 2,5-dichlorothiophene-3-sulfonyl chloride are not readily found in the literature, the general reactivity of arenesulfonyl chlorides in such transformations suggests its potential as a substrate. The presence of the thiophene (B33073) ring could influence the catalytic cycle. Desulfinylative cross-coupling reactions of thiophene sulfinates with aryl bromides have been demonstrated, showcasing the feasibility of C-S bond cleavage and C-C bond formation on a thiophene core. rsc.org Iron-catalyzed desulfinylative cross-coupling of sulfonyl chlorides with Grignard reagents has also been reported as an effective method for C-C bond formation. researchgate.net These methodologies suggest that this compound could potentially be utilized in similar palladium or other transition-metal-catalyzed cross-coupling reactions to generate more complex substituted thiophene derivatives.

Transition Metal-Catalyzed Desulfitative Cross-Couplings

Aryl sulfonyl chlorides have emerged as effective coupling partners in transition metal-catalyzed reactions. These reactions proceed via a desulfitative pathway, where the sulfonyl chloride group is extruded as sulfur dioxide (SO₂), enabling the formation of a new carbon-carbon bond.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. nih.gov While traditionally relying on aryl halides and triflates, the use of aryl sulfonyl chlorides like this compound offers a valuable alternative. In these reactions, the C-S bond of the sulfonyl chloride is activated by a palladium catalyst, leading to the formation of an arylpalladium intermediate. This intermediate then reacts with a suitable coupling partner, such as a boronic acid (Suzuki coupling), organotin compound (Stille coupling), or a terminal alkyne (Sonogashira coupling), to yield the arylated or heteroarylated thiophene product.

The utility of palladium catalysis has been demonstrated in the direct C-H arylation of various thiophene derivatives. nih.govkaust.edu.sa This step-economical approach can be adapted for desulfitative couplings, providing a pathway to synthesize complex biaryl and heteroaryl structures. The key to successful transformation is often the choice of a suitable palladium precatalyst and ligand system that can efficiently facilitate the oxidative addition of the aryl chloride or sulfonyl chloride bond. nih.govrsc.org

The desulfonation or desulfitation process is central to the cross-coupling reactions of sulfonyl chlorides. The mechanism typically involves the formation of a sulfonyl radical upon activation. researchgate.net In the context of palladium catalysis, the cycle is believed to initiate with the oxidative addition of the C-SO₂Cl bond to the Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by the extrusion of sulfur dioxide (SO₂), a thermodynamically favorable process, to generate an arylpalladium(II) species. This species then undergoes transmetalation with the coupling partner and subsequent reductive elimination to afford the final cross-coupled product and regenerate the Pd(0) catalyst.

Recent studies on visible light-mediated desulfonylation have provided further insight into the C-C bond formation process. mdpi.com These reactions can proceed through radical intermediates, where a generated radical species attacks the sulfonyl compound, leading to C-C bond formation and the release of a sulfonyl radical, which can be further reduced. mdpi.com This radical pathway highlights an alternative mechanistic scenario for the activation and coupling of sulfonyl chlorides.

Formation of C-C and C-Heteroatom Bonds via Sulfonyl Chloride Activation

Beyond desulfitative cross-coupling, the sulfonyl chloride group in this compound serves as a versatile handle for synthesizing a variety of derivatives through C-C and C-heteroatom bond formation. dntb.gov.uaresearchgate.net The reactivity of the sulfonyl chloride towards nucleophiles allows for its conversion into sulfonamides, sulfonate esters, and sulfones.

These derivatives can then be employed in further synthetic transformations. For instance, sulfonamides are important structural motifs in many pharmaceuticals. The reaction of this compound with primary or secondary amines readily yields the corresponding sulfonamides. Copper-catalyzed cross-coupling reactions are a prominent method for forming carbon-heteroatom bonds, such as C-O and C-N, and can be applied to derivatives of the title compound. mdpi.com Photochemical methods also offer powerful strategies for carbon-heteroatom bond formation, often proceeding under mild conditions. researchgate.net

Electrophilic Substitution Reactions on the Thiophene Ring

The thiophene ring in this compound contains a single unsubstituted carbon atom at the C-4 position, which is the primary site for electrophilic attack.

Functionalization at Unsubstituted Positions of the Thiophene Ring

Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic systems. masterorganicchemistry.com In the case of 2,5-dichlorothiophene (B70043), electrophilic attack, such as chlorosulfonation with chlorosulfonic acid, occurs at the vacant C-3 and C-4 positions. researchgate.net When this compound is subjected to further electrophilic substitution, the reaction will preferentially occur at the only available position, C-4.

The directing effects of the existing substituents (two chlorine atoms and a sulfonyl chloride group) influence the reactivity of the C-4 position. All three substituents are deactivating, electron-withdrawing groups, making further substitution reactions require relatively harsh conditions. However, functionalization at this position is feasible and provides a route to tetra-substituted thiophene derivatives. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. libretexts.orgchemguide.co.uk For example, nitration would introduce a nitro group at the C-4 position, yielding 2,5-dichloro-4-nitrothiophene-3-sulfonyl chloride. The formation of the electrophile is a critical step in these reactions, often requiring a strong acid or a Lewis acid catalyst to generate a potent electrophilic species. stackexchange.comlibretexts.org

Competitive Reactions and Side Product Formation

During the synthesis of this compound itself, via chlorosulfonation of 2,5-dichlorothiophene, competitive reactions and the formation of side products are observed. The electrophilic attack is not perfectly regioselective. Research has shown that the sulfochlorination of 2,5-dichlorothiophene results in a mixture of sulfonyl chlorides. researchgate.net

To analyze the product mixture, the resulting sulfonyl chlorides were converted into their corresponding stable sulfonamides by treatment with aqueous ammonia (B1221849). This analysis revealed that the reaction of 2,5-dichlorothiophene with chlorosulfonic acid produced a mixture of 5-chlorothiophene-2-sulfonamide (B1586055) and 4,5-dichlorothiophene-3-sulfonamide in an approximate 70:30 ratio. researchgate.net This indicates that the initial electrophilic substitution leads to two main products: attack at the C-2 (or C-5) position with concomitant loss of a chlorine atom, and attack at the C-3 (or C-4) position.

In the case of 2,5-dibromothiophene, the product distribution is even more complex, yielding a mixture of 5-bromothiophene-2-sulfonamide, 4,5-dibromothiophene-3-sulfonamide, and 3,5-dibromothiophene-2-sulfonamide. researchgate.net These findings underscore the potential for competitive reactions and the formation of isomeric side products during the electrophilic functionalization of dihalothiophenes. Rearrangements, such as the Jacobsen rearrangement observed in the sulfonation of some polyalkylbenzenes, can also occur under strongly acidic conditions, although this is less common for thiophene systems. pageplace.de

| Starting Material | Product (as Sulfonamide) | Approximate Ratio (%) |

|---|---|---|

| 2,5-Dichlorothiophene | 5-Chlorothiophene-2-sulfonamide | 70 |

| 4,5-Dichlorothiophene-3-sulfonamide | 30 | |

| 2,5-Dibromothiophene | 5-Bromothiophene-2-sulfonamide | 3 |

| 4,5-Dibromothiophene-3-sulfonamide | 54 | |

| 3,5-Dibromothiophene-2-sulfonamide | 43 |

Intramolecular Cyclization Reactions

This compound serves as a key precursor in the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. A notable example is its role in the preparation of thieno[3,2-e] nih.govnih.govfishersci.cathiadiazine derivatives, which are recognized for their potential as activators of ATP-sensitive potassium (KATP) channels. nih.gov

The synthesis of 6-chloro-3-alkylamino-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide derivatives highlights the reactivity of the sulfonyl chloride group in facilitating ring closure. The general reaction mechanism proceeds through an initial reaction of this compound with an appropriate N-substituted guanidine (B92328) or a related nitrogen-containing nucleophile. This initial step forms a sulfonyl guanidine or a similar intermediate.

Subsequent intramolecular cyclization occurs via a nucleophilic substitution reaction. In this step, a nitrogen atom from the guanidine moiety attacks the carbon atom at the C2 position of the thiophene ring, displacing the chlorine atom at that position. This ring-closing step is the key to forming the fused thieno nih.govnih.govfishersci.cathiadiazine ring system. The reaction results in the formation of a stable, bicyclic heteroaromatic compound. The specific substitution on the resulting amino group of the thiadiazine ring is determined by the nature of the starting guanidine derivative.

Table 1: Key Intermediates and Products in the Intramolecular Cyclization of this compound

| Compound Name | Role in Reaction |

| This compound | Starting Material |

| N-Alkylguanidine | Reactant |

| N-Alkyl-N'-(2,5-dichloro-3-thienylsulfonyl)guanidine | Intermediate |

| 6-Chloro-3-alkylamino-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide | Final Product |

Thermal Stability and Decomposition Pathways of this compound

The thermal stability of this compound is a critical consideration for its handling and application in chemical synthesis. While specific studies on its thermal decomposition are not extensively detailed in the public domain, the behavior of analogous aromatic and heteroaromatic sulfonyl chlorides provides insight into its likely decomposition pathways. Generally, sulfonyl chlorides are known to be less thermally robust than their sulfonyl fluoride (B91410) counterparts.

Upon heating, this compound is expected to undergo decomposition, leading to the release of irritating and toxic gases. The primary decomposition pathways likely involve the cleavage of the sulfur-chlorine (S-Cl) and carbon-sulfur (C-S) bonds, which are the most labile bonds in the molecule.

Potential thermal decomposition pathways include:

Desulfonylation: This pathway involves the extrusion of sulfur dioxide (SO₂), a common decomposition route for sulfonyl compounds. This would lead to the formation of 2,5-dichlorothiophene and chlorine radicals. The chlorine radicals can then participate in a variety of secondary reactions.

Homolytic Cleavage: The S-Cl bond can undergo homolytic cleavage to generate a 2,5-dichlorothiophene-3-sulfonyl radical and a chlorine radical. Similarly, the C-S bond can cleave to produce a 2,5-dichloro-3-thienyl radical and a chlorosulfonyl radical (•SO₂Cl). These radical species are highly reactive and can initiate complex chain reactions, leading to a variety of smaller, halogenated organic fragments and inorganic gases.

Ring Fragmentation: At elevated temperatures, the thiophene ring itself can undergo fragmentation. This would result in the formation of a complex mixture of products, including hydrogen chloride (HCl), sulfur oxides (SOₓ), and various chlorinated hydrocarbons.

The decomposition is likely to be accelerated in the presence of moisture, which can lead to hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which may have different thermal stability characteristics.

Table 2: Potential Products of Thermal Decomposition

| Compound Name | Chemical Formula | Potential Formation Pathway |

| Sulfur dioxide | SO₂ | Desulfonylation |

| Hydrogen chloride | HCl | Ring fragmentation, hydrolysis |

| 2,5-Dichlorothiophene | C₄H₂Cl₂S | Desulfonylation |

| Chlorine | Cl₂ | Recombination of chlorine radicals |

| Chlorinated hydrocarbons | Various | Ring fragmentation |

| Carbon disulfide | CS₂ | High-temperature fragmentation |

Applications of 2,5 Dichlorothiophene 3 Sulfonyl Chloride As a Synthetic Intermediate

Precursor for Advanced Organic Materials

The inherent properties of the thiophene (B33073) ring make it a desirable component in the creation of novel organic materials with specific electronic and chemical functionalities. While the direct application of 2,5-dichlorothiophene-3-sulfonyl chloride in some of these areas is not extensively documented, its structural motifs are relevant to the synthesis of broader classes of advanced materials.

Polythiophenes and their derivatives are a significant class of conjugated polymers known for their stability and tunable electronic properties, making them suitable for applications in electronic and optoelectronic devices. The synthesis of these polymers often involves metal-catalyzed cross-coupling reactions, such as Kumada, Suzuki, or Stille couplings, which typically utilize dihalo- or diiodo-thiophene monomers. These reactions facilitate the formation of carbon-carbon bonds between thiophene units to build the polymer chain.

While this compound possesses the dichlorinated thiophene core, its direct use as a monomer in the polymerization of polythiophenes is not widely reported in the literature. The sulfonyl chloride group is highly reactive and may not be compatible with the typical conditions of these polymerization reactions or may lead to undesired side reactions. However, the 2,5-dichlorothiophene (B70043) scaffold can be a precursor to monomers suitable for polymerization after chemical modification of the sulfonyl chloride group.

In organometallic chemistry, ligands play a critical role in modulating the properties and reactivity of metal centers. Thiophene-containing molecules can act as ligands, coordinating to metal ions through the sulfur atom or through pi-interactions with the aromatic ring. The development of new ligands is essential for advancing catalysis and creating novel metal complexes with unique properties.

While the potential for derivatives of this compound to act as ligands exists, specific examples of its application in the development of ligands for organometallic chemistry are not extensively detailed in the available scientific literature. The sulfonyl chloride moiety can be converted into sulfonamides or other functional groups that could potentially coordinate with metal ions, but dedicated research in this area using this specific starting material is not prominent.

Building Block in Medicinal Chemistry for Biologically Active Compounds

The thiophene nucleus is a common scaffold in many pharmaceutically active compounds. The reactivity of the sulfonyl chloride group in this compound makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules.

The reaction of sulfonyl chlorides with primary or secondary amines is a well-established method for the synthesis of sulfonamides. This functional group is a key component in a wide array of therapeutic agents with antibacterial, diuretic, and anticonvulsant properties. This compound can be readily employed in the preparation of novel sulfonamide derivatives. For instance, it is a starting material in the synthesis of 1-[(2,5-dichloro-3-thienyl)sulfonyl]-N-(6-nitro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide. Another example is its use in the preparation of 6-fluoro-3-methyl-4-(2,5-dichlorothiophene-3-sulfonyl)-3,4-dihydroquinoxalin-2-(1H)-one.

| Starting Material | Reactant | Product |

| This compound | N-(6-nitro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide | 1-[(2,5-dichloro-3-thienyl)sulfonyl]-N-(6-nitro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |

| This compound | 6-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one | 6-fluoro-3-methyl-4-(2,5-dichlorothiophene-3-sulfonyl)-3,4-dihydroquinoxalin-2-(1H)-one |

Thiophene rings can be fused with other heterocyclic systems to create more complex molecules with unique biological activities. This compound serves as a key intermediate in the synthesis of such fused heterocyclic systems. A notable example is its use in the preparation of 6-chloro-3-isopropylamino-4H-thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxide, a compound that belongs to a class of potent and selective activators of ATP-sensitive potassium (KATP) channels in pancreatic beta-cells. researchgate.net These compounds have been investigated for their potential in modulating insulin (B600854) secretion. researchgate.net

| Starting Material | Product Class | Specific Product |

| This compound | Thieno[2,3-e]-1,2,4-thiadiazine derivatives | 6-chloro-3-isopropylamino-4H-thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxide researchgate.net |

The modification of the this compound scaffold has led to the exploration of new therapeutic agents. By reacting the sulfonyl chloride with various amines and other nucleophiles, a library of derivatives can be synthesized and screened for biological activity.

Anti-inflammatory Agents: Thiophene derivatives have been investigated for their anti-inflammatory properties. For example, certain 2,5-disubstituted thiophenes have shown promising anti-inflammatory activity in preclinical studies. While direct derivatization of this compound for this purpose requires further specific investigation, the core structure is relevant to this field of research.

Anticancer Agents: The thiophene ring is present in a number of compounds with demonstrated anticancer activity. For instance, a series of (1′R,2′S,7a′S)‐2′‐(2,5‐dichlorothiophene‐3‐carbonyl)‐1′‐(aryl)‐1′,2′,5′,6′,7′,7a′‐hexahydrospiro[indoline‐3,3′‐pyrrolizin]‐2‐one derivatives have been synthesized and shown to exhibit high cytotoxicity toward various cancer cell lines, including A549 (lung), HCT116 (colon), MCF7 (breast), DU145 (prostate), and K562 (leukemia).

Antimicrobial Agents: Thiophene derivatives have also been explored for their potential as antimicrobial agents. The structural diversity that can be achieved by modifying this compound allows for the synthesis of novel compounds that can be tested against various bacterial and fungal strains. For example, new thiophene derivatives have been discovered that show activity against drug-resistant Gram-negative bacteria.

| Therapeutic Area | Compound Class/Derivative | Research Finding |

| Anti-inflammatory | 2,5-disubstituted thiophenes | Some derivatives have shown promising anti-inflammatory activity. |

| Anticancer | Spirooxindole derivatives from 2,5-dichlorothiophene-3-carbonyl chloride | High cytotoxicity against A549, HCT116, MCF7, DU145, and K562 cancer cell lines. |

| Antimicrobial | Novel thiophene derivatives | Activity against drug-resistant Gram-negative bacteria has been reported for some derivatives. |

Design of Enzyme Inhibitors

This compound is a key building block in the synthesis of various heterocyclic sulfonamides, a class of compounds extensively studied for their potential as enzyme inhibitors. The reactivity of the sulfonyl chloride group allows for its straightforward conversion into sulfonamides through reactions with ammonia (B1221849) or various primary and secondary amines. This synthetic accessibility makes it a valuable starting material for creating libraries of potential drug candidates.

One of the primary targets for thiophene-based sulfonamides derived from this precursor is the carbonic anhydrase (CA) family of enzymes. scbt.com These metalloenzymes play crucial roles in numerous physiological processes, and their inhibition has therapeutic applications. The sulfonamide moiety can coordinate to the zinc ion in the active site of carbonic anhydrases, leading to competitive inhibition. Research has demonstrated that thiophene sulfonamides can be effective inhibitors of these enzymes.

The general synthetic strategy involves the reaction of this compound with an appropriate amine to yield the corresponding sulfonamide. This approach is a common method for preparing a wide range of sulfonamide derivatives for screening as enzyme inhibitors. mdpi.comnih.gov For instance, the synthesis of 2,5-Dichlorothiophene-3-sulfonamide is achieved through the reaction of the parent sulfonyl chloride with ammonia. This compound itself is noted for its potential in targeting enzymes associated with metabolic disorders or cancer progression.

Detailed research into various sulfonamides has established their mechanism of action, which involves the sulfonamide group mimicking natural substrates to bind to enzyme active sites. The structural features of the thiophene ring, combined with the two chlorine substituents, can influence the binding affinity and specificity of the resulting inhibitor. While specific IC50 values for derivatives of this compound are proprietary or dispersed in specific studies, the broader class of thiophene sulfonamides has shown significant inhibitory activity against enzymes like carbonic anhydrase.

| Precursor | Reactant | Resulting Compound Class | Enzyme Target Example |

|---|---|---|---|

| This compound | Ammonia / Amines | Thiophene Sulfonamides | Carbonic Anhydrases |

Role in Agrochemical and Dye Industries

While this compound is primarily recognized for its utility in pharmaceutical and medicinal chemistry, its structural motifs are also relevant to the agrochemical and dye industries. The dichloro-substituted thiophene ring is a feature found in some biologically active molecules used in agriculture, and the sulfonyl chloride group is a reactive handle for synthesizing larger, more complex structures.

In the context of agrochemicals, the thiophene core is a known scaffold for certain fungicides and insecticides. The sulfonyl group can be transformed into sulfonamides or sulfonate esters, which may possess herbicidal or pesticidal properties. While direct, large-scale applications of this compound in commercial agrochemicals are not widely documented in public literature, it serves as an intermediate for creating novel compounds that are screened for such activities. Chemical suppliers categorize the compound under organic derivatives that can be used in the synthesis of agrochemicals. chemnet.com

In the dye industry, sulfonyl groups are integral to many reactive dyes. Specifically, the vinyl sulfonyl group (often generated from a β-sulfatoethylsulfonyl precursor) is a common reactive moiety that forms covalent bonds with fibers like cotton, ensuring high wash fastness. researchgate.net These dyes are commercially significant, with brands like Remazol utilizing this chemistry. researchgate.net Although thiophene-based chromophores are less common than azo or anthraquinone (B42736) systems, the fundamental chemistry of using a sulfonyl group as a reactive anchor is a cornerstone of the industry. This compound can be used to synthesize thiophene-containing dyes, where the sulfonyl chloride would react with a nucleophilic site on the chromophore or a linking group. The resulting molecule could then be applied as a reactive dye, with the potential for the chlorine atoms on the thiophene ring to further modify the dye's properties or reactivity.

| Industry | Functional Group | Role of Intermediate | Potential Product Class |

|---|---|---|---|

| Agrochemical | Thiophene, Sulfonyl chloride | Scaffold for synthesis of new active ingredients | Fungicides, Herbicides |

| Dye | Sulfonyl chloride | Reactive handle for attachment to chromophores | Reactive Dyes |

Environmental Fate and Degradation Studies of Chlorinated Thiophene Compounds

Biodegradation Pathways of Halogenated Thiophenes

The biodegradation of halogenated thiophenes is a key process in their removal from the environment. The presence of both chlorine and a thiophene (B33073) ring makes these compounds generally resistant to rapid degradation.

The degradation of chlorinated organic compounds can proceed through different mechanisms depending on the presence or absence of oxygen. eurochlor.org

Under aerobic conditions , the primary degradation pathway for many chlorinated aromatic compounds involves oxidative processes. Microorganisms utilize oxygenases to initiate the breakdown of the aromatic ring. For chlorinated compounds, the initial steps can involve the removal of chlorine atoms, which is often a rate-limiting step. The degradation of some chlorinated aliphatic compounds can occur when they are used as an electron donor and carbon source. eurochlor.org

In anaerobic environments , a common degradation mechanism for highly chlorinated compounds is reductive dechlorination. nih.gov In this process, the chlorinated compound serves as an electron acceptor, and chlorine atoms are sequentially removed and replaced by hydrogen atoms. nih.gov This process is often slow and can lead to the accumulation of less chlorinated, but still potentially toxic, intermediates. nih.gov For instance, the anaerobic degradation of 2,4,5-trichlorophenoxyacetic acid has been shown to proceed through ether cleavage and subsequent dechlorination steps, yielding products like 3-chlorophenol (B135607) and 3,4-dichlorophenol. nih.gov Similarly, anaerobic enrichment cultures from oil fields have demonstrated the ability to degrade thiophene, benzothiophene, and dibenzothiophene, with the formation of sulfide. wur.nl

| Condition | Primary Mechanism | Key Processes |

| Aerobic | Oxidative Degradation | Ring hydroxylation, Dehalogenation, Ring cleavage |

| Anaerobic | Reductive Dechlorination | Sequential removal of chlorine atoms, Use as an electron acceptor |

For some recalcitrant compounds, degradation occurs through cometabolism, where the microorganism does not use the compound as a primary energy or carbon source. Instead, the degradation is facilitated by enzymes produced for the metabolism of another substrate. eurochlor.org Thiophene and its derivatives have been shown to be degraded cometabolically in the presence of more easily biodegradable aromatic hydrocarbons like benzene (B151609). researchgate.netdtu.dk The enzymes induced by the primary substrate can fortuitously transform the thiophene compound. eurochlor.orgresearchgate.net However, this process can sometimes lead to the inactivation of the microorganisms by the thiophene or its metabolites. researchgate.net

A variety of microorganisms have been identified that can degrade chlorinated and aromatic compounds. Bacteria from the genera Rhodococcus and Vibrio have been shown to degrade substituted thiophenes. nih.govnih.gov For example, Rhodococcus strains isolated from activated sludge can utilize thiophene-2-carboxylic acid as a sole source of carbon and energy, degrading it to sulfate. nih.gov Fungi, particularly white-rot fungi, are also known for their ability to degrade a wide range of persistent organic pollutants, including aromatic dyes, through the action of non-specific extracellular enzymes. nih.gov

The key enzymes involved in the degradation of these compounds include:

Oxygenases: These enzymes, such as monooxygenases and dioxygenases, incorporate oxygen into the aromatic ring, which is often the initial step in aerobic degradation. nih.gov

Dehalogenases: These enzymes catalyze the removal of halogen atoms from the molecule.

Hydrolases: These enzymes are involved in the cleavage of ester or ether bonds. mdpi.com

Ligninolytic enzymes: Produced by white-rot fungi, enzymes like laccases, lignin (B12514952) peroxidases (LiPs), and manganese peroxidases (MnPs) have a broad substrate specificity and can degrade a variety of recalcitrant compounds. nih.govnih.gov

| Microorganism Genus | Degraded Compound Type | Reference |

| Rhodococcus | Substituted thiophenes | nih.gov |

| Vibrio | Thiophene derivatives | nih.gov |

| Thauera | 2,4-Dichlorophenoxyacetic acid | researchgate.netnih.gov |

| Dehalococcoides | 2,4,5-Trichlorophenoxyacetic acid | nih.gov |

| Phanerochaete | Aromatic dyes | nih.gov |

Advanced Oxidation Processes for Degradation

For compounds that are resistant to biological degradation, advanced oxidation processes (AOPs) offer a promising alternative for their removal from contaminated water and soil. wikipedia.orgyoutube.com AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (·OH), which are powerful oxidizing agents that can non-selectively degrade a wide range of organic pollutants. wikipedia.orgyoutube.com Common AOPs include:

Fenton and photo-Fenton processes: These involve the reaction of hydrogen peroxide with iron salts to produce hydroxyl radicals. mdpi.com

Ozonation: The use of ozone, often in combination with UV light or hydrogen peroxide, to generate hydroxyl radicals. mdpi.com

Photocatalysis: The use of semiconductor catalysts, such as titanium dioxide (TiO2), which upon UV irradiation generate electron-hole pairs that lead to the formation of hydroxyl radicals. mdpi.com

Ionizing radiation: This process can also generate hydroxyl radicals, hydrated electrons, and hydrogen radicals, which are all effective in degrading refractory organic pollutants like thiophene. researchgate.net

These processes can lead to the partial or complete mineralization of the target compounds. mdpi.com

| AOP Technique | Principle | Key Reactant/Component |

| Fenton/Photo-Fenton | Generation of ·OH via Fe(II)/H₂O₂ reaction | Hydrogen peroxide, Iron salts |

| Ozonation | Generation of ·OH from ozone decomposition | Ozone (O₃) |

| Photocatalysis | Generation of ·OH on a semiconductor surface | Semiconductor (e.g., TiO₂) and UV light |

| Ionizing Radiation | Generation of various radical species | High-energy radiation |

Bioavailability and Factors Influencing Degradation Rates in Environmental Media

The rate and extent of biodegradation of a compound in the environment are influenced by its bioavailability, which is the fraction of the chemical that is available for uptake and transformation by microorganisms. wur.nl Several factors can affect the bioavailability and degradation rates of chlorinated thiophenes in soil and water:

Sorption: Chlorinated organic compounds can sorb to soil organic matter and clay particles, which can reduce their concentration in the soil pore water and thus their availability to microorganisms. wur.nleeer.org The polarity of the compound and the characteristics of the soil, such as organic carbon content and pH, will influence the extent of sorption. eeer.org

Soil pH: The pH of the soil can affect the activity of microbial enzymes and the chemical state of the pollutant. eeer.org

Temperature: Microbial activity and the rates of enzymatic reactions are generally temperature-dependent. eeer.org

Nutrient availability: The presence of essential nutrients (e.g., nitrogen, phosphorus) is necessary for microbial growth and metabolism.

Presence of other compounds: The presence of other organic compounds can either enhance degradation through cometabolism or inhibit it through competition for enzymes or toxicity. researchgate.neteeer.org

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,5-Dichlorothiophene-3-sulfonyl chloride with high purity?

The synthesis of this compound typically involves sulfonation and chlorination of thiophene derivatives. While explicit protocols are not detailed in the provided evidence, its use as a substrate in palladium-catalyzed cross-coupling reactions (e.g., direct desulfitative arylations) suggests that it is synthesized via controlled sulfonyl chloride introduction on a dichlorothiophene backbone. Key steps include:

- Sulfonation : Reaction of thiophene derivatives with chlorosulfonic acid under anhydrous conditions.

- Purification : Recrystallization or column chromatography to isolate the sulfonyl chloride, followed by elemental analysis and NMR to confirm purity .

Basic: How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Structural validation requires a combination of ¹H/¹³C NMR and elemental analysis :

- NMR : The thiophene ring protons and sulfonyl chloride group produce distinct splitting patterns. For example, in related compounds (e.g., aryl-substituted derivatives), aromatic protons appear in the δ 6.70–7.77 ppm range, while sulfonyl chloride groups influence neighboring carbons (δ 105–137 ppm in ¹³C NMR) .

- Elemental Analysis : Discrepancies between calculated and observed values for C, H, N, and S (e.g., C 52.45% vs. calcd 52.20%) may indicate impurities, necessitating further purification .

Advanced: What strategies optimize palladium-catalyzed coupling reactions using this sulfonyl chloride?

In palladium-catalyzed desulfitative arylations (e.g., indole functionalization), optimization involves:

- Substoichiometric Catalyst Loading : Reducing Pd(OAc)₂ or similar catalysts to ~5 mol% to minimize side reactions.

- Ligand Screening : Bulky ligands (e.g., XPhos) enhance regioselectivity for C2-arylation on indoles.

- Temperature Control : Reactions often proceed at 80–100°C in anhydrous solvents (e.g., DMF or DCE) to balance reactivity and stability of the sulfonyl chloride group .

Advanced: How should researchers resolve contradictions in reported reaction yields when using this compound in heterocyclic syntheses?

Contradictory yields may arise from:

- Byproduct Formation : Side reactions (e.g., hydrolysis of the sulfonyl chloride group) can reduce efficiency. Monitor reaction progress via TLC or LC-MS to detect intermediates.

- Substrate Ratios : Excess sulfonyl chloride (1.25 mmol per 1 mmol indole) improves conversion, as seen in the synthesis of 1-Benzyl-2-(4-bromo-2,5-dichlorothiophen-3-yl)indole (58% yield) .

- Replication : Cross-validate conditions (e.g., inert atmosphere, solvent purity) to isolate variables affecting reproducibility .

Basic: What analytical techniques are critical for characterizing reaction intermediates derived from this compound?

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks for intermediates.

- X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline products.

- HPLC-PDA : Detects trace impurities or degradation products post-reaction .

Advanced: Can computational methods predict the reactivity of this sulfonyl chloride in nucleophilic substitutions?

Yes. Density Functional Theory (DFT) calculations can model:

- Electrophilicity : The sulfonyl chloride group’s electron-withdrawing effect enhances reactivity at the C3 position.

- Transition States : Predict regioselectivity in substitutions (e.g., aryl vs. alkyl nucleophiles). Validate computational results with kinetic studies (e.g., Hammett plots) .

Basic: How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

The electron-deficient thiophene ring (due to Cl and SO₂Cl groups) directs electrophilic aromatic substitution to the C4 position. In Pd-catalyzed reactions, the sulfonyl chloride acts as a transient directing group, facilitating desulfitative coupling at C3 .

Advanced: What are the limitations of using this compound in multistep syntheses?

- Hydrolysis Sensitivity : The sulfonyl chloride group is prone to hydrolysis; reactions require strictly anhydrous conditions.

- Thermal Instability : Decomposition above 120°C necessitates low-temperature protocols.

- Byproduct Management : SO₂ off-gassing requires trapping systems (e.g., alkaline scrubbers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.